molecular formula C19H17ClN2OS2 B11072302 (5Z)-3-(2-chlorobenzyl)-5-{[(4-ethylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-chlorobenzyl)-5-{[(4-ethylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11072302
M. Wt: 388.9 g/mol
InChI Key: GXDLNEZSIXVHFM-UHFFFAOYSA-N
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Description

3-(2-CHLOROBENZYL)-5-[(E)-1-(4-ETHYLANILINO)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound belonging to the thiazolone family This compound is characterized by its unique structure, which includes a chlorobenzyl group, an ethylanilino group, and a thioxo-thiazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROBENZYL)-5-[(E)-1-(4-ETHYLANILINO)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolone core, followed by the introduction of the chlorobenzyl and ethylanilino groups. Common reagents used in these reactions include thioamides, chlorobenzyl halides, and ethylaniline derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROBENZYL)-5-[(E)-1-(4-ETHYLANILINO)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines. Substitution reactions can result in various halogenated or alkylated derivatives .

Scientific Research Applications

3-(2-CHLOROBENZYL)-5-[(E)-1-(4-ETHYLANILINO)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-CHLOROBENZYL)-5-[(E)-1-(4-ETHYLANILINO)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-CHLOROBENZYL)-5-[(E)-1-(4-ETHYLANILINO)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE include other thiazolone derivatives with different substituents on the benzyl and anilino groups. Examples include:

Uniqueness

The uniqueness of 3-(2-CHLOROBENZYL)-5-[(E)-1-(4-ETHYLANILINO)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H17ClN2OS2

Molecular Weight

388.9 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-[(4-ethylphenyl)iminomethyl]-4-hydroxy-1,3-thiazole-2-thione

InChI

InChI=1S/C19H17ClN2OS2/c1-2-13-7-9-15(10-8-13)21-11-17-18(23)22(19(24)25-17)12-14-5-3-4-6-16(14)20/h3-11,23H,2,12H2,1H3

InChI Key

GXDLNEZSIXVHFM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=CC2=C(N(C(=S)S2)CC3=CC=CC=C3Cl)O

Origin of Product

United States

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